VDM11

Description

Properties

IUPAC Name |

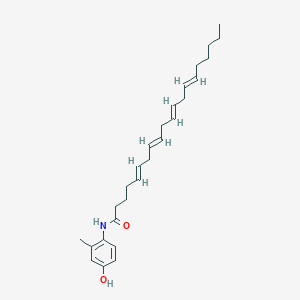

(5E,8E,11E,14E)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7+,11-10+,14-13+,17-16+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZWFRWVRHLXHZ-SHDWVJIKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=C(C=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VDM11: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11 is a selective inhibitor of the anandamide transporter, leading to an accumulation of the endogenous cannabinoid anandamide (AEA) in the synaptic cleft. This elevation of AEA levels potentiates the activation of cannabinoid receptors, primarily CB1 and to a lesser extent CB2, initiating a signaling cascade that culminates in anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Anandamide Reuptake

The principal mechanism of action of this compound is the selective inhibition of the anandamide membrane transporter (AMT). By blocking this transporter, this compound prevents the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This leads to an increased concentration and prolonged presence of anandamide in the synapse, thereby enhancing its signaling effects.

While the primary target of this compound is the anandamide transporter, it has also been shown to exhibit a secondary, less potent inhibitory effect on fatty acid amide hydrolase (FAAH), the enzyme responsible for the intracellular degradation of anandamide. This dual action further contributes to the overall increase in synaptic anandamide levels.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activities.

| Target | Parameter | Value | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 2.6 µM | In the presence of 0.125% w/v fatty acid-free bovine serum albumin (BSA)[1]. |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 1.6 µM | In the absence of fatty acid-free BSA[1]. |

| Monoacylglycerol Lipase (MAGL) | IC50 | 14 µM | In the presence of 0.125% w/v fatty acid-free BSA[1]. |

| Monoacylglycerol Lipase (MAGL) | IC50 | 6 µM | In the absence of fatty acid-free BSA[1]. |

| Cannabinoid Receptor 1 (CB1) | Ki | >10 µM | Low affinity, suggesting indirect action[2]. |

| Cannabinoid Receptor 2 (CB2) | Ki | >8 µM | Low affinity, suggesting indirect action[2]. |

Signaling Pathways

The elevation of synaptic anandamide by this compound leads to the activation of cannabinoid receptors, primarily CB1, which are G-protein coupled receptors. This initiates a downstream signaling cascade that ultimately modulates neuroinflammation. A key pathway involves the inhibition of the transcription factor NF-κB, a master regulator of the inflammatory response.

Caption: this compound inhibits the anandamide transporter, increasing extracellular anandamide which activates CB1 receptors, leading to the inhibition of the NF-κB pathway and reduced pro-inflammatory cytokine production.

Experimental Protocols

In Vitro: Anandamide Uptake Inhibition Assay

This protocol details the methodology to determine the IC50 of this compound for the inhibition of anandamide uptake in a neuronal cell line.

1. Cell Culture:

-

Culture a suitable neuronal cell line (e.g., Neuro-2a or primary cortical neurons) in appropriate media and conditions until confluent in 24-well plates.

2. Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

[³H]-Anandamide Working Solution: Prepare a working solution of [³H]-anandamide in assay buffer (e.g., HBSS with 1 mg/mL fatty acid-free BSA) to a final concentration of 10 nM.

-

Wash Buffer: Ice-cold PBS.

3. Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) in assay buffer for 30 minutes at 37°C.

-

Initiate the uptake by adding the [³H]-anandamide working solution to each well and incubate for 15 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.5 M NaOH.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining the IC50 of this compound for anandamide uptake inhibition.

In Vivo: Lipopolysaccharide (LPS)-Induced Depression Model

This protocol describes the induction of a depressive-like state in mice using LPS and the assessment of this compound's antidepressant-like effects.

1. Animals:

-

Use male C57BL/6 mice (8-10 weeks old). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

-

Group 1: Vehicle (e.g., saline with 5% DMSO) + Saline

-

Group 2: Vehicle + LPS (0.83 mg/kg, i.p.)

-

Group 3: this compound (10 mg/kg, i.p.) + LPS (0.83 mg/kg, i.p.)

3. Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the i.p. administration of LPS or saline.

-

24 hours after the LPS injection, perform behavioral tests.

4. Behavioral Tests:

-

Forced Swim Test (FST): Place each mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for 6 minutes. Record the duration of immobility during the last 4 minutes.

-

Tail Suspension Test (TST): Suspend each mouse by its tail using adhesive tape to a horizontal bar 50 cm above the floor for 6 minutes. Record the duration of immobility.

5. Tissue Collection and Analysis:

-

Immediately after the behavioral tests, euthanize the mice and dissect the hippocampus.

-

Homogenize the hippocampal tissue and measure the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Caption: Workflow for the LPS-induced depression model and assessment of this compound's effects.

Conclusion

This compound acts as a selective anandamide reuptake inhibitor, thereby increasing the synaptic concentration of anandamide. This leads to enhanced activation of cannabinoid receptors, which in turn modulates downstream signaling pathways to reduce neuroinflammation. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds. Further research is warranted to fully elucidate the complete signaling network and to explore the full therapeutic applications of this compound.

References

VDM11 and Endocannabinoid System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VDM11, a compound identified as a modulator of the endocannabinoid system (ECS). Primarily characterized as an inhibitor of anandamide (AEA) transport, this compound's pharmacological profile is complex, with demonstrated effects on key enzymes of the ECS, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its enzymatic inhibition, and details experimental protocols for its study. Furthermore, it visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to the Endocannabinoid System

The endocannabinoid system is a ubiquitous neuromodulatory network crucial for regulating a multitude of physiological and cognitive processes.[1] The core components of the ECS are:

-

Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters. The most well-characterized are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).

-

Cannabinoid Receptors: G-protein coupled receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in the peripheral nervous system and immune cells.[2]

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) is the primary enzyme for AEA degradation, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG degradation.[2]

The ECS is integral to retrograde signaling, where endocannabinoids are synthesized and released from postsynaptic neurons to act on presynaptic CB1 receptors, thereby modulating neurotransmitter release.[1][3] This system's involvement in processes like pain, mood, appetite, and memory has made it a significant target for therapeutic intervention.[3]

This compound: A Modulator of Anandamide Signaling

This compound, or N-(4-hydroxy-2-methylphenyl)arachidonoylamide, is a synthetic compound structurally related to anandamide.[4] It was initially developed as a selective inhibitor of the anandamide membrane transporter (AMT), a putative carrier protein responsible for the cellular uptake of anandamide.[5][6] By inhibiting AEA uptake, this compound is proposed to increase the extracellular concentration of anandamide, thereby prolonging its signaling effects at cannabinoid receptors.

However, subsequent research has revealed a more complex pharmacological profile. This compound has been shown to inhibit FAAH and, to a lesser extent, MAGL.[4] It has also been suggested that this compound may act as an alternative substrate for FAAH.[4] This multifaceted activity complicates the interpretation of its in vivo effects, which may result from a combination of transport inhibition and direct enzymatic modulation.

Quantitative Data

The following tables summarize the quantitative data available for this compound's interaction with key components of the endocannabinoid system.

| Parameter | Enzyme/Receptor | Value | Species/Assay Condition | Reference |

| IC₅₀ | FAAH | 2.6 µM | Rat brain, in the presence of 0.125% fatty acid-free BSA | [7] |

| FAAH | 1.6 µM | Rat brain, in the absence of fatty acid-free BSA | [7] | |

| MAGL (cytosolic) | 21 µM | Rat brain, in the presence of 0.125% fatty acid-free BSA | [7] | |

| MAGL (membrane) | 6 µM | Rat brain, in the absence of fatty acid-free BSA | [7] | |

| MAGL (membrane) | 14 µM | Rat brain, in the presence of 0.125% fatty acid-free BSA | [7] | |

| Kᵢ | CB1 Receptor | > 5-10 µM | [5] | |

| CB2 Receptor | > 5-10 µM | [5] |

| Study Type | Animal Model | This compound Doses | Observed Effect | Reference |

| Reward Seeking | Rat | 420 µg/kg and 560 µg/kg (cumulative, i.v.) | Significantly decreased reward seeking and nucleus accumbens neural encoding of reward-predictive cues. | [8] |

| Nicotine Seeking | Rat | 3 and 10 mg/kg (i.p.) | Attenuated reinstatement of nicotine-seeking behavior induced by cues and nicotine priming. No effect on nicotine self-administration under fixed or progressive ratio schedules. | [9] |

| Cough Reflex | Mouse | 3, 6, and 10 mg/kg (s.c.) | Dose-dependently reduced the number of capsaicin-induced coughs. | [10] |

| Sleep Regulation | Rat | 5, 10, 20 mg/kg (i.p.) | Enhanced sleep rebound after sleep deprivation. | [11] |

| Neuroinflammation | Mouse | 1, 4, and 10 mg/kg (i.p.) | Reduced levels of astrocyte and microglia markers, and proinflammatory cytokines in the hippocampus in an LPS-induced model. |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways of the endocannabinoid system and the proposed mechanisms of action for this compound.

References

- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]

- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Impact of VDM11 on Brain Anandamide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, appetite, and memory.[1][2][3] The signaling of anandamide is tightly regulated by its synthesis, transport, and degradation. After its release into the synaptic cleft, anandamide is transported back into the postsynaptic neuron by a putative anandamide membrane transporter (AMT). Once inside the cell, it is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH).[1][4]

VDM11 is a selective inhibitor of anandamide transport, which is believed to block the uptake of anandamide into cells.[5] This inhibition of transport leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling at cannabinoid receptors, primarily CB1 receptors in the brain.[1] By increasing the bioavailability of anandamide, this compound and other anandamide transport inhibitors represent a promising therapeutic strategy for a range of neurological and psychiatric disorders.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the anandamide membrane transporter (AMT). By blocking this transporter, this compound prevents the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This leads to a subsequent increase in the concentration and dwell time of anandamide in the synapse, resulting in enhanced activation of cannabinoid receptors.

References

- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 5. jneurosci.org [jneurosci.org]

VDM11 in Neuroinflammation: A Technical Guide to its Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative and neurological disorders. The endocannabinoid system (ECS) has emerged as a significant modulator of these inflammatory processes within the central nervous system (CNS). VDM11, a potent and selective inhibitor of anandamide (AEA) transport, offers a therapeutic strategy by augmenting endogenous AEA levels. This technical guide provides an in-depth exploration of this compound's role in neuroinflammatory pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling cascades involved.

Introduction to this compound and Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of a cascade of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic neuroinflammation contributes to neuronal damage and the progression of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

This compound is a small molecule inhibitor of the anandamide transporter, effectively blocking the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of AEA. Anandamide is an endogenous ligand for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a more pronounced affinity for CB1 receptors. The immunomodulatory effects of the ECS are largely mediated through the activation of CB2 receptors, which are predominantly expressed on immune cells, including microglia. By elevating AEA levels, this compound leverages the body's own neuroprotective mechanisms to dampen inflammatory responses in the brain.

Quantitative Data on the Anti-Neuroinflammatory Effects of this compound

The following table summarizes the available quantitative data from a key in vivo study investigating the effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. It is important to note that comprehensive dose-response and IC50 data for this compound in the context of neuroinflammation are limited in the current literature.

| Parameter | Treatment Group | Result | Fold Change/Percent Reduction vs. LPS | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α | LPS | Increased | - | [1] |

| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] | |

| IL-1β | LPS | Increased | - | [1] |

| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] | |

| IL-6 | LPS | Increased | - | [1] |

| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] | |

| Glial Activation Markers | ||||

| GFAP (Astrocytes) | LPS | Increased | - | [1] |

| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] | |

| CD11b (Microglia) | LPS | Increased | - | [1] |

| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] |

Note: The referenced study demonstrated a significant reduction in the levels of these markers with this compound treatment; however, specific numerical values for fold change or percentage reduction were not provided in the abstract.

Signaling Pathways Modulated by this compound

The anti-neuroinflammatory effects of this compound are primarily mediated by the enhanced activation of cannabinoid receptors by elevated anandamide levels. The following diagrams illustrate the key signaling pathways involved.

This compound Mechanism of Action and Cannabinoid Receptor Activation

This compound inhibits the anandamide transporter, leading to an accumulation of AEA in the extracellular space. AEA then activates CB1 and CB2 receptors on glial cells, initiating downstream anti-inflammatory signaling.

Caption: this compound inhibits anandamide reuptake, increasing its availability to activate CB1/CB2 receptors.

Downstream Signaling from CB2 Receptor Activation in Microglia

Activation of the CB2 receptor by anandamide in microglia leads to the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways, and may also modulate the NLRP3 inflammasome.[2][3][4][5]

Caption: CB2R activation by AEA inhibits NF-κB and NLRP3, and modulates MAPK pathways.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's role in neuroinflammation.

LPS-Induced Neuroinflammation in a Mouse Model

This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Administration: this compound is dissolved in a vehicle (e.g., saline containing 5% DMSO and 5% Tween 80). Mice are administered this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[1] Control groups receive the vehicle alone.

-

LPS Administration: 30 minutes after this compound or vehicle administration, mice are injected i.p. with LPS (e.g., 0.25 mg/kg in saline).[1] A control group receives saline instead of LPS.

-

Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), mice are euthanized. Brains are collected for subsequent analysis (e.g., immunohistochemistry, ELISA).

Measurement of Pro-inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in tissue homogenates or serum.

-

Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected.

-

ELISA Procedure (Sandwich ELISA):

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: The prepared tissue supernatants and a series of known standards are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells.

-

Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Quantification: The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve.

Immunohistochemistry for Glial Activation Markers

Immunohistochemistry (IHC) is used to visualize the presence and localization of specific proteins in tissue sections, such as markers for activated astrocytes (GFAP) and microglia (Iba1 or CD11b).

-

Tissue Preparation:

-

Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

Brains are dissected and post-fixed in 4% PFA.

-

Brains are cryoprotected in a sucrose solution and then sectioned using a cryostat or microtome.

-

-

Staining Procedure:

-

Antigen Retrieval: Sections are treated to unmask the antigenic epitopes (e.g., heat-induced epitope retrieval).

-

Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to block non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., rabbit anti-Iba1 or mouse anti-GFAP) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Counterstaining and Mounting: Sections are often counterstained with a nuclear stain (e.g., DAPI) and mounted on slides with an anti-fade mounting medium.

-

-

Imaging and Analysis: Stained sections are visualized using a fluorescence microscope. The intensity of the staining and the morphology of the cells can be quantified using image analysis software.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for mitigating neuroinflammation by enhancing the endogenous anti-inflammatory actions of anandamide. The available evidence strongly suggests that this compound, through the activation of cannabinoid receptors, can suppress the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes. The modulation of key signaling pathways such as NF-κB and MAPK appears to be central to its mechanism of action.

However, to advance the clinical development of this compound and similar compounds, further research is imperative. Future studies should focus on:

-

Comprehensive Dose-Response Studies: Establishing detailed dose-response curves and IC50 values for this compound's effects on a wider range of neuroinflammatory markers is crucial for optimizing therapeutic dosing.

-

Elucidation of Downstream Pathways: While the involvement of CB receptors is established, more direct evidence is needed to fully delineate the downstream signaling cascades specifically modulated by this compound in different CNS cell types.

-

Chronic Neuroinflammation Models: Evaluating the efficacy of this compound in chronic models of neurodegenerative diseases will be essential to determine its potential for long-term therapeutic intervention.

-

Safety and Off-Target Effects: A thorough investigation of the long-term safety profile and potential off-target effects of this compound is necessary.

References

- 1. Association between Insufficient Interleukin-6 (IL-6) Inhibition and Worsening Outcomes in COVID-19 and Idiopathic Multicentric Castleman Disease (iMCD), and a Mathematical Model to Predict Optimal Dosing to Completely Block IL-6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predominant inhibition of interleukin-6 synthesis in patient-specific endothelial cells by mTOR inhibitors below a concentration range where cell proliferation is affected and mitotic arrest takes place - PubMed [pubmed.ncbi.nlm.nih.gov]

VDM11: A Technical Guide to its Mechanism of Action and Potential Implications for Nicotine Addiction Research

Disclaimer: The following document provides a technical overview of VDM11 based on available scientific literature. The discussion of its implications for nicotine addiction is largely hypothetical and based on its mechanism of action within the endocannabinoid system, as direct research on this compound for nicotine addiction is not presently available. This content is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound recognized for its role as a selective anandamide reuptake inhibitor. Anandamide (AEA), an endogenous cannabinoid neurotransmitter, is crucial in regulating a variety of physiological and psychological processes, including mood, pain, and reward pathways. By blocking the reuptake of anandamide, this compound effectively increases the concentration and duration of AEA in the synaptic cleft, thereby enhancing its effects. This mechanism of action has positioned this compound as a tool for investigating the endocannabinoid system and a potential therapeutic agent for several neurological and psychiatric conditions. While its direct application in nicotine addiction has not been extensively studied, its influence on the endocannabinoid system, which is known to modulate nicotine's addictive properties, suggests a promising avenue for future research.

Core Mechanism of Action

This compound's primary mechanism is the inhibition of the anandamide transporter, which is responsible for the reuptake of anandamide from the synapse into the postsynaptic neuron. Following reuptake, anandamide is typically degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH). Some evidence also suggests that this compound can directly inhibit FAAH, further contributing to elevated anandamide levels.[1][2] This dual action makes this compound a potent modulator of the endocannabinoid system.

The endocannabinoid system, particularly through the activation of CB1 receptors by anandamide, plays a significant role in modulating the release of other neurotransmitters, including dopamine.[1] The dopaminergic system is a key component of the brain's reward circuitry and is heavily implicated in the addictive properties of nicotine.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

The available literature provides some quantitative data on the effects of this compound, primarily from preclinical studies.

| Parameter | Value | Species | Study Context | Reference |

| Effective Dose for Anti-inflammatory Effects | 10 mg/kg | Animal Model | Reduction of LPS-induced TNF-α, IL-1β, and IL-6 | [1] |

| Metabolism Rate Relative to Anandamide | 15-20% | In vitro (membranes) | Rate of metabolism by FAAH | [2] |

| Effective Concentration for Sleep Promotion | 10, 20, or 30μM | Rat | Infusion into the paraventricular thalamic nucleus | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.

Protocol 1: Evaluation of Anti-Neuroinflammatory Effects

-

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced neuroinflammation.

-

Animal Model: Laboratory animals (e.g., rats or mice).

-

Procedure:

-

Animals are pretreated with this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.

-

After a set period (e.g., 30 minutes), animals are challenged with an intraperitoneal injection of LPS to induce an inflammatory response.

-

At a specified time point post-LPS injection, animals are euthanized, and brain tissue (e.g., hippocampus) is collected.

-

Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using methods like ELISA or qPCR.

-

-

Antagonism Studies: To confirm the mechanism of action, specific cannabinoid receptor antagonists (e.g., AM251 for CB1 and AM630 for CB2) can be administered prior to this compound treatment to observe if the anti-inflammatory effects are blocked.[1]

Hypothetical Implications for Nicotine Addiction Research

While direct studies are lacking, the known pharmacological profile of this compound allows for the formulation of a strong hypothesis regarding its potential in nicotine addiction research.

The Role of the Endocannabinoid System in Nicotine Addiction

The endocannabinoid system is known to modulate the rewarding and reinforcing effects of nicotine. Chronic nicotine exposure can lead to alterations in the levels of anandamide in various brain regions.[2] Furthermore, FAAH inhibitors have been shown to reduce nicotine self-administration and the negative affective states associated with nicotine withdrawal, suggesting that enhancing anandamide signaling could be a viable therapeutic strategy for nicotine dependence.[2][3]

Potential Mechanism of this compound in Nicotine Addiction

Nicotine addiction is primarily driven by the release of dopamine in the brain's reward centers. Anandamide, through its action on CB1 receptors located on presynaptic terminals, can modulate the release of dopamine. By increasing synaptic levels of anandamide, this compound could potentially attenuate the dopamine surge induced by nicotine, thereby reducing its rewarding effects.

The following diagram illustrates the hypothetical interaction between this compound, the endocannabinoid system, and the dopaminergic pathway in the context of nicotine addiction.

Future Research Directions

The potential of this compound in the context of nicotine addiction warrants further investigation. Key areas for future research include:

-

Preclinical Behavioral Studies: Investigating the effects of this compound on nicotine self-administration, conditioned place preference, and withdrawal symptoms in animal models.

-

Neurochemical Studies: Measuring the impact of this compound on nicotine-induced dopamine release in reward-related brain regions using techniques like in vivo microdialysis.

-

Safety and Tolerability: Conducting comprehensive preclinical safety and toxicology studies to assess the therapeutic viability of this compound.

Conclusion

This compound is a valuable pharmacological tool for modulating the endocannabinoid system. Its ability to increase anandamide levels through the inhibition of reuptake and potentially FAAH presents a compelling mechanism for therapeutic intervention in a range of neurological and psychiatric disorders. While its direct role in nicotine addiction is yet to be empirically demonstrated, the well-established link between the endocannabinoid system and nicotine dependence provides a strong rationale for exploring this compound as a novel candidate for smoking cessation therapies. Further research is essential to validate this hypothesis and to fully elucidate the therapeutic potential of this compound.

References

- 1. insights.tessmed.com [insights.tessmed.com]

- 2. Endocannabinoid Regulation of Acute and Protracted Nicotine Withdrawal: Effect of FAAH Inhibition | PLOS One [journals.plos.org]

- 3. Endocannabinoid regulation of acute and protracted nicotine withdrawal: effect of FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitussive Potential of VDM11: A Technical Guide

This technical guide offers an in-depth exploration of the antitussive properties of VDM11, a selective anandamide membrane transporter inhibitor. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, and provides detailed experimental protocols.

Introduction: Targeting the Endocannabinoid System for Cough Suppression

The endocannabinoid system, particularly the cannabinoid CB1 receptor, has emerged as a promising target for modulating the cough reflex. Anandamide, an endogenous cannabinoid ligand, plays a significant role in this process.[1] The concentration of anandamide in the synaptic cleft is regulated by anandamide membrane transporters. This compound (N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine) is a compound that selectively inhibits these transporters. This inhibition leads to an accumulation of endogenous anandamide, thereby enhancing the activation of cannabinoid receptors and offering a novel therapeutic strategy for cough suppression.[1][2]

Proposed Mechanism of Antitussive Action

The primary mechanism by which this compound exerts its antitussive effect is through the potentiation of endogenous anandamide signaling. By blocking the anandamide membrane transporter, this compound effectively increases the concentration of anandamide in the vicinity of cannabinoid receptors. This elevated anandamide level leads to the activation of CB1 receptors, which are known to modulate neurotransmitter release. In the context of the cough reflex, this activation is thought to inhibit the release of substance P from capsaicin-sensitive afferent C-fibers, ultimately suppressing the cough response.[1]

Caption: Proposed signaling pathway of this compound's antitussive effect.

Quantitative Efficacy of this compound

Preclinical studies in mice have demonstrated a significant, dose-dependent antitussive effect of this compound. The primary endpoint in these studies was the number of coughs induced by capsaicin, a known tussigenic agent.

| This compound Dose (subcutaneously) | Mean Number of Coughs/3 min (± SEM) | Percentage Inhibition |

| Vehicle Control | 17.3 ± 0.3 | 0% |

| 3 mg/kg | 12.5 ± 0.8 | 27.7% |

| 10 mg/kg | 8.2 ± 0.6 | 52.6% |

| Caption: Dose-dependent antitussive effect of this compound on capsaicin-induced cough in mice.[1] |

The antitussive effect of this compound was found to be mediated by CB1 receptors, as the effect was antagonized by the CB1 receptor antagonist SR141716A.

| Treatment | Mean Number of Coughs/3 min (± SEM) |

| This compound (10 mg/kg, s.c.) | 8.2 ± 0.6 |

| SR141716A (3 mg/kg, i.p.) + this compound (10 mg/kg, s.c.) | 16.5 ± 0.9 |

| Caption: Antagonism of this compound's antitussive effect by a CB1 receptor antagonist.[1][2] |

Furthermore, this compound was shown to reduce the number of coughs induced by a high concentration of anandamide, suggesting its role in modulating the effects of exogenous anandamide as well.

| Anandamide Concentration (nebulized) | Pretreatment | Mean Number of Coughs/3 min (± SEM) |

| 3 mg/ml | Vehicle | 15.2 ± 0.7 |

| 3 mg/ml | This compound (10 mg/kg, s.c.) | 9.8 ± 0.9 |

| Caption: Effect of this compound on anandamide-induced cough.[2] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical studies investigating this compound's antitussive effects.

Animal Model and Housing

-

Species: Male ICR mice

-

Weight: 25-30 g

-

Housing: Housed in a temperature-controlled room (24 ± 1 °C) with a 12-hour light/dark cycle.

-

Acclimatization: Animals were acclimatized to the experimental environment for at least 1 hour before the commencement of experiments.

Induction of Cough Reflex

-

Tussigenic Agent: Capsaicin (30 µM) or Anandamide (0.03, 0.3, and 3 mg/ml) solutions.

-

Nebulization: The tussigenic agent was nebulized using an ultrasonic nebulizer.

-

Exposure: Mice were individually placed in a chamber and exposed to the nebulized solution for 3 minutes.

-

Observation: The number of coughs was counted by a trained observer during the 3-minute exposure period.

Drug Administration

-

This compound: Administered subcutaneously (s.c.) at doses of 3-10 mg/kg.

-

SR141716A (CB1 Antagonist): Administered intraperitoneally (i.p.) at a dose of 3 mg/kg or via inhalation (1 mg/ml). Intracerebroventricular injections were also performed at a dose of 0.03 mg/mouse.[1][2]

-

Vehicle: The vehicle for this compound consisted of 10% dimethyl sulfoxide (DMSO), 10% Tween 80, and 80% saline.

References

- 1. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

VDM11: A Technical Guide to its Interaction with Cannabinoid Receptors CB1 and CB2

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11, chemically known as N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound that has garnered significant interest within the field of endocannabinoid research. It is primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT). This mechanism effectively increases the synaptic concentration of the endogenous cannabinoid, anandamide (AEA), by blocking its reuptake into cells. While its principal mode of action is the modulation of the endocannabinoid system through transport inhibition, a thorough understanding of its direct interactions with the primary cannabinoid receptors, CB1 and CB2, is crucial for its comprehensive pharmacological characterization. This technical guide provides an in-depth analysis of this compound's interaction with CB1 and CB2 receptors, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Interaction Mechanism: Anandamide Uptake Inhibition

The primary pharmacological effect of this compound is the inhibition of the anandamide membrane transporter (AMT), a facilitated transport system responsible for the removal of anandamide from the synaptic cleft. By blocking this transporter, this compound effectively increases the extracellular concentration and prolongs the signaling of anandamide at cannabinoid receptors.

Experimental Workflow: Anandamide Cellular Uptake Assay

The following diagram illustrates a typical workflow for an anandamide cellular uptake assay used to characterize inhibitors like this compound.

Direct Interaction with Cannabinoid Receptors CB1 and CB2

While this compound's primary role is as an AMT inhibitor, it is standard practice to evaluate its direct effects on the principal targets of anandamide, the CB1 and CB2 receptors, to ensure its selectivity. Research has consistently shown that this compound is a poor ligand for both CB1 and CB2 receptors, indicating that its pharmacological effects are not due to direct receptor binding or activation.[1]

Quantitative Data: Binding Affinity and Functional Activity

The following table summarizes the available data on the direct interaction of this compound with CB1 and CB2 receptors. It is important to note that specific high-resolution binding affinity values (Ki) and functional potency values (EC50/IC50) for this compound at CB1 and CB2 receptors are not prominently reported in the literature, which is itself indicative of its weak interaction. The data presented are often expressed as a lack of significant activity at concentrations where AMT inhibition is potent.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | > 10 µM | > 10 µM | [1] |

| Functional Activity | No significant agonistic or antagonistic activity at concentrations effective for AMT inhibition. | No significant agonistic or antagonistic activity at concentrations effective for AMT inhibition. | [1] |

Note: The ">" symbol indicates that at the highest concentration tested (10 µM), significant binding or functional activity was not observed.

Experimental Protocols

Radioligand Displacement Assay for CB1 and CB2 Receptors

This protocol is a standard method used to determine the binding affinity (Ki) of a test compound like this compound for a receptor.

Objective: To determine if this compound can displace a known high-affinity radioligand from the CB1 and CB2 receptors.

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: Unlabeled CP55,940 at a high concentration.

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

cAMP Functional Assay for CB1 and CB2 Receptors

This assay determines the functional effect (agonist or antagonist) of a compound on G-protein coupled receptors like CB1 and CB2, which are typically Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Objective: To determine if this compound acts as an agonist (decreases cAMP) or an antagonist (blocks the effect of an agonist) at CB1 and CB2 receptors.

Materials:

-

Cells expressing human CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

CB1/CB2 receptor agonist (e.g., CP55,940).

-

Test compound: this compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

-

Plate reader capable of measuring the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

Signaling Pathways

The primary signaling pathway influenced by this compound is the indirect enhancement of anandamide signaling at CB1 and CB2 receptors. The diagram below illustrates this relationship.

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its selectivity as an anandamide membrane transporter inhibitor, coupled with its negligible direct activity at CB1 and CB2 receptors, allows researchers to investigate the specific roles of endogenous anandamide signaling. The lack of direct receptor interaction is a key feature of this compound, distinguishing it from direct cannabinoid receptor agonists and antagonists. The experimental protocols and data presented in this guide provide a comprehensive technical overview for scientists and drug development professionals working with this important compound. Further research may focus on elucidating the precise molecular interactions of this compound with the anandamide transporter to guide the development of next-generation endocannabinoid system modulators.

References

The Pharmacological Profile of VDM11: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11, chemically known as (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a synthetic compound that has garnered significant interest within the scientific community for its role as a modulator of the endocannabinoid system (ECS). Initially characterized as a selective inhibitor of the anandamide membrane transporter (AMT), this compound's pharmacological profile is nuanced, with demonstrated activity at other key components of the ECS. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its activity as an AMT inhibitor. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the field of endocannabinoid signaling.

Core Pharmacological Activities

This compound is primarily recognized for its inhibitory action on the anandamide membrane transporter (AMT), a putative carrier protein responsible for the cellular uptake of the endocannabinoid anandamide (AEA). By blocking this transporter, this compound effectively increases the extracellular concentration of AEA, thereby potentiating its signaling at cannabinoid receptors (CB1 and CB2) and other targets. However, subsequent research has revealed that this compound also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide. This dual action contributes to its overall effect of enhancing anandamide signaling.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the inhibitory activities of this compound.

Table 1: this compound Inhibitory Activity on Anandamide Membrane Transporter (AMT)

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 4 - 11 µM | C6 glioma cells | [1][2] |

Note: The original source from Tocris Bioscience states the IC50 range as 4 - 11 mM, which is highly likely a typographical error. Based on related literature and the potency of similar compounds, this has been interpreted as 4 - 11 µM.[1]

Table 2: this compound Inhibitory Activity on Fatty Acid Amide Hydrolase (FAAH)

| Parameter | Value | Assay Conditions | Reference |

| IC50 | >50 µM | N18TG2 cell membranes | [3] |

| IC50 | 1.2 - 3.7 µM | Rat brain FAAH (assay dependent) | [3] |

| IC50 | 2.6 µM | Rat brain FAAH (in the presence of 0.125% w/v fatty acid-free BSA) | [3] |

| IC50 | 1.6 µM | Rat brain FAAH (in the absence of fatty acid-free BSA) | [3] |

Table 3: this compound Inhibitory Activity on Monoacylglycerol Lipase (MAGL)

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 14 µM | Membrane-bound MAGL (in the presence of 0.125% w/v fatty acid-free BSA) | [3] |

| IC50 | 6 µM | Membrane-bound MAGL (in the absence of fatty acid-free BSA) | [3] |

Table 4: this compound Activity at Cannabinoid Receptors

| Parameter | Value | Receptor | Reference |

| Ki | > 5 - 10 µM | CB1 | [1] |

| Ki | > 5 - 10 µM | CB2 | [1] |

Experimental Protocols

Anandamide Uptake Inhibition Assay in C6 Glioma Cells

This protocol describes a general method for determining the inhibitory effect of this compound on anandamide uptake in a cellular context, based on established methodologies.

1. Cell Culture:

-

C6 glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded in 24-well plates and grown to confluence.

2. Assay Procedure:

-

On the day of the experiment, the growth medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).

-

Cells are then pre-incubated for 10-15 minutes at 37°C with an assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing the desired concentrations of this compound or vehicle control.

-

To initiate the uptake, [³H]-anandamide (radiolabeled anandamide) is added to each well to a final concentration of approximately 100 nM.

-

The incubation is carried out at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake and minimize the influence of anandamide metabolism.

-

To terminate the uptake, the assay buffer is rapidly aspirated, and the cells are washed three times with ice-cold PBS to remove extracellular [³H]-anandamide.

3. Measurement of [³H]-Anandamide Uptake:

-

The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH).

-

The radioactivity in the cell lysates is determined by liquid scintillation counting.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a saturating concentration of a known AMT inhibitor.

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

4. Data Analysis:

-

The inhibitory effect of this compound is expressed as a percentage of the control (vehicle-treated) uptake.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of anandamide transport into the cell. This leads to an accumulation of anandamide in the extracellular space, enhancing its ability to activate cannabinoid receptors (CB1 and CB2) located on the cell surface of presynaptic and postsynaptic neurons, as well as other cell types.

The inhibition of FAAH by this compound further contributes to elevated intracellular anandamide levels, although the primary effect on signaling is believed to be through the blockade of extracellular clearance.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow for characterizing the pharmacological profile of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. While it is widely recognized as an anandamide membrane transporter inhibitor, its inhibitory effects on FAAH must be considered when interpreting experimental results. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of modulating anandamide signaling with compounds like this compound. Its complex pharmacological profile underscores the importance of comprehensive characterization in the development of selective and effective therapeutics targeting the endocannabinoid system.

References

- 1. VDM 11 (in Tocrisolve 100) | CAS 313998-81-1 | Tocris Bioscience [tocris.com]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

VDM11's impact on synaptic transmission

An in-depth technical guide on the core aspects of , designed for researchers, scientists, and drug development professionals.

Executive Summary

VDM11 is a potent and selective inhibitor of the anandamide membrane transporter (AMT), which plays a crucial role in the endocannabinoid system. By blocking the reuptake of the endocannabinoid anandamide (AEA), this compound elevates extracellular AEA levels, thereby enhancing its modulatory effects on synaptic transmission. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on synaptic function, relevant quantitative data, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a synthetic compound with well-defined chemical and physical properties critical for its use in experimental settings.

| Property | Value |

| Chemical Name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide |

| Molecular Formula | C₂₇H₃₉NO₂ |

| Molecular Weight | 409.61 g/mol [1] |

| CAS Number | 313998-81-1[1] |

| Appearance | Solution in ethanol[2] |

| Solubility | Soluble in ethanol, DMSO, and DMF[2] |

| Purity | ≥98% (HPLC)[1] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), leading to an accumulation of anandamide in the synaptic cleft.[1] Anandamide is an endogenous cannabinoid that acts as a retrograde messenger. It is synthesized and released from the postsynaptic neuron in response to neuronal activity and travels backward across the synapse to bind to presynaptic cannabinoid type 1 (CB1) receptors.[3] Activation of these G-protein coupled receptors typically leads to the inhibition of voltage-gated calcium channels, which in turn reduces the probability of neurotransmitter release from the presynaptic terminal.[3]

While this compound's primary target is the AMT, some studies suggest it may also act as a substrate for fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide, and can inhibit monoacylglycerol lipase (MAGL).[2][4] However, its selectivity for AMT inhibition over direct receptor binding is a key feature.

Signaling Pathway of this compound-Modulated Synaptic Transmission

The following diagram illustrates the retrograde signaling pathway modulated by this compound.

Caption: this compound blocks the anandamide transporter (AMT) on the postsynaptic neuron.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 4.1: In Vitro Activity

| Parameter | Species/System | Value | Reference |

| IC₅₀ (AMT Inhibition) | - | 4-11 µM | [1] |

| Kᵢ (CB1 Receptor) | - | > 5-10 µM | [1] |

| Kᵢ (CB2 Receptor) | - | > 5-10 µM | [1] |

| Glutamatergic Synaptic Transmission Inhibition | Rat Hippocampal Neurons | 3 µM | [2] |

Table 4.2: In Vivo Efficacy (Behavioral Studies)

| Model | Species | Dose Range | Effect | Reference |

| Nicotine-Seeking Reinstatement | Rat | 1-10 mg/kg (i.p.) | Attenuated cue- and nicotine-primed reinstatement | [5] |

| Capsaicin-Induced Cough | Mouse | 3-10 mg/kg (s.c.) | Dose-dependent reduction in coughs | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are representative protocols for behavioral and in vitro studies.

Protocol: Nicotine Self-Administration and Reinstatement Model

This protocol is synthesized from methodologies used to evaluate the effect of this compound on nicotine-seeking behavior.[5]

-

Animals: Male Long-Evans rats are individually housed with a reverse light-dark cycle.

-

Surgery: Rats are anesthetized and implanted with intravenous catheters into the jugular vein for nicotine self-administration.

-

Self-Administration Training:

-

Rats are placed in operant chambers equipped with two levers.

-

Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5).

-

Pressing the "inactive" lever has no consequence.

-

Training sessions are conducted daily until stable responding is achieved.

-

-

Extinction Phase: Nicotine infusions and associated cues are withheld. Sessions continue until active lever pressing is significantly reduced.

-

Reinstatement Testing:

-

Cue-Induced: Presentation of nicotine-associated cues (e.g., light and tone) that were present during self-administration.

-

Nicotine-Primed: A non-contingent injection of nicotine (e.g., 0.15 mg/kg).

-

-

This compound Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the reinstatement session.[5]

-

Data Analysis: The primary dependent variable is the number of presses on the active lever. Data are analyzed using ANOVA.

Experimental Workflow Diagram

Caption: Workflow for a nicotine reinstatement experiment to test this compound efficacy.

Logical Relationships and Interpretation

The experimental evidence suggests a clear logical pathway for the action of this compound in modulating synaptic transmission and behavior.

Logical Relationship Diagram

References

- 1. VDM 11 (CAS 313998-81-1): R&D Systems [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on VDM11 and Sleep Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on VDM11, a selective inhibitor of the anandamide membrane transporter (AMT), and its effects on sleep modulation. The information presented is synthesized from foundational research and is intended to provide a core understanding of this compound's mechanism of action, experimental protocols used in its evaluation, and its impact on sleep and neurochemical profiles.

Core Concepts

This compound is a research chemical that has been utilized to investigate the role of the endocannabinoid system in sleep regulation. Its primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), a putative transporter responsible for the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the postsynaptic neuron. By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, thereby enhancing its signaling at cannabinoid receptors, primarily the CB1 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on this compound. It is important to note that detailed, publicly available tables of sleep architecture changes (e.g., latency and duration of specific sleep stages) are limited in the initial publications. The data presented here are derived from descriptions within the research literature.

Table 1: this compound Dosage and Administration in Rodent Sleep Studies

| Administration Route | Vehicle | Concentration/Dosage | Species | Key Findings |

| Microdialysis Perfusion (into the paraventricular thalamic nucleus) | Artificial Cerebrospinal Fluid | 10, 20, or 30 μM | Rat | Increased sleep and decreased waking. |

| Intraperitoneal (i.p.) Injection | Not specified in all studies | 5, 10, 20 mg/kg | Rat | Enhanced sleep in rodents; animals displayed sleep rebound after sleep deprivation.[1] |

Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rats

| Treatment Condition | Dopamine | Norepinephrine | Epinephrine | Serotonin | Adenosine |

| This compound administration post-sleep deprivation | Decreased | Decreased | Decreased | Decreased | Decreased |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound and sleep.

Protocol 1: Microdialysis Perfusion for Sleep and Neurotransmitter Analysis

Objective: To assess the local effects of this compound on sleep and extracellular dopamine levels when administered directly into the paraventricular thalamic nucleus (PVA) of rats.

Methodology:

-

Animal Subjects: Male Wistar rats were used.

-

Surgical Implantation: Rats were anesthetized and stereotaxically implanted with a guide cannula targeting the PVA. Electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording were also implanted to monitor sleep-wake states.

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe was inserted through the guide cannula into the PVA.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples were collected at regular intervals to establish baseline neurotransmitter levels.

-

This compound Administration: this compound, dissolved in aCSF, was perfused through the probe at concentrations of 10, 20, or 30 μM.

-

Sample Analysis: Collected dialysate samples were analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine levels.

-

Sleep Recording: EEG and EMG data were continuously recorded throughout the experiment to determine the effects on sleep stages (e.g., waking, NREM sleep, REM sleep).

Protocol 2: Systemic Administration for Sleep Homeostasis Studies

Objective: To evaluate the effect of systemically administered this compound on sleep rebound following a period of sleep deprivation.

Methodology:

-

Animal Subjects: Male rats were used.

-

Sleep Deprivation: Rats were subjected to a prolonged period of waking (sleep deprivation).

-

This compound Administration: Immediately following sleep deprivation, rats were administered this compound via intraperitoneal (i.p.) injection at doses of 5, 10, or 20 mg/kg.[1] A control group received a vehicle injection.

-

Recovery Period: The animals were then allowed a recovery period during which their sleep patterns were monitored.

-

Sleep Analysis: EEG and EMG recordings were analyzed to determine the extent of sleep rebound (the compensatory increase in sleep following deprivation) in this compound-treated animals compared to controls.

-

Neurochemical Analysis: In some studies, brain tissue or microdialysate was collected to measure changes in the extracellular levels of dopamine, norepinephrine, epinephrine, serotonin, and adenosine.[1]

Visualizations

Signaling Pathway of this compound

References

VDM11 and its Influence on Dopamine Neurotransmission in the Nucleus Accumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of VDM11, a selective inhibitor of the anandamide transporter (AMT), and its effects on dopamine levels within the nucleus accumbens. While direct quantitative data on this compound's impact on dopamine concentrations in this critical brain region remains to be fully elucidated in published literature, this paper synthesizes existing knowledge on this compound's mechanism of action and draws parallels from studies on analogous compounds, such as the anandamide transport inhibitor AM404. This guide details the theoretical framework for this compound's modulation of the mesolimbic dopamine system, presents relevant data from related studies in structured formats, outlines detailed experimental protocols for investigating these effects, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction

The nucleus accumbens is a key neural substrate in the brain's reward circuitry, with dopamine serving as a primary neurotransmitter mediating motivation, reinforcement, and goal-directed behaviors. Dysregulation of dopamine signaling in this region is implicated in a range of neuropsychiatric disorders, including substance use disorders, depression, and schizophrenia. The endocannabinoid system, through its modulation of synaptic transmission, plays a crucial role in regulating dopamine neuron activity and dopamine release in the nucleus accumbens.

This compound is a synthetic compound that acts as a selective inhibitor of the anandamide transporter, thereby preventing the reuptake of the endogenous cannabinoid, anandamide. This inhibition leads to an accumulation of anandamide in the synaptic cleft, enhancing its signaling at cannabinoid receptors, primarily the CB1 receptor. Given the dense expression of CB1 receptors on GABAergic and glutamatergic neurons that modulate dopamine neuron activity in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens, this compound is hypothesized to indirectly influence dopamine levels in this region.

This guide will explore the known pharmacology of this compound, its presumed mechanism of action on the dopamine system, and the experimental approaches required to further investigate its therapeutic potential.

Mechanism of Action: this compound and the Endocannabinoid-Dopamine Crosstalk

This compound's primary mechanism is the inhibition of the anandamide transporter (AMT), leading to increased extracellular levels of anandamide. Anandamide, a partial agonist at the CB1 receptor, can then exert its modulatory effects on neurotransmission.

The interaction between the endocannabinoid system and the mesolimbic dopamine system is complex. CB1 receptors are located on presynaptic terminals of both GABAergic and glutamatergic neurons that project to and within the VTA, the origin of dopamine neurons that project to the nucleus accumbens.

-

On GABAergic neurons: Activation of CB1 receptors on GABAergic interneurons in the VTA can lead to a suppression of GABA release. This disinhibition of dopamine neurons results in increased dopamine release in the nucleus accumbens.

-

On glutamatergic neurons: Conversely, CB1 receptor activation on glutamatergic terminals can inhibit glutamate release, leading to a decrease in the excitatory drive onto dopamine neurons and consequently, reduced dopamine release in the nucleus accumbens.

The net effect of increased anandamide levels due to this compound on dopamine in the nucleus accumbens is therefore dependent on the balance of its actions on these two opposing inputs to dopamine neurons.

Signaling Pathway of this compound's Indirect Effect on Dopamine Release

Caption: this compound's indirect and potentially bidirectional effect on dopamine release.

Quantitative Data

Table 1: Effect of Anandamide Transport Inhibitor AM404 on Nicotine-Induced Dopamine Release in the Nucleus Accumbens Shell

| Treatment Group | Dopamine Release (% of Baseline) | Reference |

| Vehicle + Saline | 100 ± 5 | [Scherma et al., 2012] |

| Vehicle + Nicotine (0.4 mg/kg) | 165 ± 15 | [Scherma et al., 2012] |

| AM404 (5 mg/kg) + Nicotine (0.4 mg/kg) | 110 ± 10# | [Scherma et al., 2012] |

| AM404 (10 mg/kg) + Nicotine (0.4 mg/kg) | 105 ± 8# | [Scherma et al., 2012] |

| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + Nicotine |

Note: This data suggests that enhancing anandamide signaling through transport inhibition can attenuate drug-induced increases in dopamine release in the nucleus accumbens. It is plausible that this compound would exert a similar effect.

Experimental Protocols

To elucidate the precise effects of this compound on dopamine dynamics in the nucleus accumbens, in vivo microdialysis in freely moving rodents is the gold-standard technique.

In Vivo Microdialysis Protocol

This protocol is a representative methodology based on standard practices for measuring neurotransmitter levels in the rodent brain.

Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of adult male Sprague-Dawley rats following systemic administration of this compound.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane, 20 kDa molecular weight cutoff)

-

Guide cannulae

-

This compound

-

Vehicle solution (e.g., 1:1:18 solution of ethanol, Tween 80, and saline)

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Anesthetic (e.g., isoflurane)

-

Analgesics

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat using isoflurane.

-

Secure the animal in the stereotaxic apparatus.

-

Surgically expose the skull and drill a small hole above the target coordinates for the nucleus accumbens shell (e.g., AP: +1.7 mm, ML: ±0.8 mm, DV: -6.5 mm from bregma).

-

Implant a guide cannula aimed at the nucleus accumbens and secure it to the skull with dental cement.

-

Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.

-

Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow the animal to habituate to the testing chamber for a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.

-

Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.

-

-

Dopamine Analysis:

-

Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.

-

Quantify dopamine concentrations by comparing peak heights to a standard curve.

-

Express post-injection dopamine levels as a percentage of the average baseline concentration.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe in the nucleus accumbens.

-

Experimental Workflow Diagram

Caption: Workflow for in vivo microdialysis to assess this compound's effect on dopamine.

Conclusion and Future Directions

This compound, as a selective anandamide transport inhibitor, holds potential for modulating the mesolimbic dopamine system. Based on its mechanism of action and evidence from similar compounds, it is hypothesized that this compound may attenuate dopamine release in the nucleus accumbens, particularly in states of hyperdopaminergia. This suggests a potential therapeutic utility in conditions characterized by excessive reward-seeking behavior, such as substance use disorders.

However, the lack of direct experimental data on this compound's effect on dopamine levels is a significant knowledge gap. Future research should prioritize conducting in vivo microdialysis or fast-scan cyclic voltammetry studies to directly quantify the impact of this compound on basal and stimulated dopamine release in the nucleus accumbens. Furthermore, exploring the dose-dependent effects and the influence of this compound on the firing activity of VTA dopamine neurons through electrophysiology would provide a more complete picture of its pharmacological profile. Such studies are essential to validate the therapeutic potential of this compound and to guide its development as a novel treatment for dopamine-related neuropsychiatric disorders.

An In-Depth Technical Guide to VDM11: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VDM11, a potent and selective inhibitor of the anandamide membrane transporter (AMT). This compound serves as a critical tool for researchers studying the endocannabinoid system, offering insights into the physiological and pathological roles of anandamide. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound, systematically named (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, is a synthetic molecule designed to probe the endocannabinoid system. Its structure integrates an arachidonic acid backbone with a modified phenolic head group, contributing to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide | [1] |

| Molecular Formula | C₂₇H₃₉NO₂ | [1] |

| Molecular Weight | 409.6 g/mol | [1] |

| Appearance | Gold-colored oil | [2] |

| Solubility | Soluble in ethanol, DMF, and DMSO. | [3] |

| Storage Conditions | Store at -20°C or lower in an inert gas (e.g., argon) and protected from light.[2] |

Mechanism of Action and Biological Activity

This compound is primarily characterized as a potent and selective inhibitor of the anandamide membrane transporter (AMT), effectively blocking the cellular uptake of the endogenous cannabinoid anandamide (AEA).[2][4][5][6] This inhibition leads to an accumulation of extracellular anandamide, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other targets.